

Inophyllum B: A Technical Guide to its Discovery, History, and Biological Activity

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Compound of Interest					
Compound Name:	Inophyllum B				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Inophyllum B, a complex pyranocoumarin isolated from the tropical tree Calophyllum inophyllum, has garnered significant scientific interest primarily due to its potent and specific inhibitory activity against the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase. This technical guide provides a comprehensive overview of the discovery and history of **Inophyllum B**, detailing its isolation, structure elucidation, and key biological activities. The document summarizes all available quantitative data, presents detailed experimental protocols for its isolation and primary bioassay, and visualizes the experimental workflows and its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, virology, and drug development.

Discovery and History

Inophyllum B was first reported as a novel inhibitor of HIV-1 reverse transcriptase in a 1993 publication by Patil et al. in the Journal of Medicinal Chemistry[1]. The discovery was part of a broader screening effort for novel antiviral compounds from natural sources. Interestingly, the initial active extract was from the giant African snail, Achatina fulica. Fractionation of this extract led to the isolation of several known compounds from Calophyllum inophyllum, which is a food source for the snail. This finding prompted a direct investigation of the Malaysian Calophyllum



inophyllum tree, from which **Inophyllum B** and other related coumarins were isolated in much greater yields[1].

The structure and absolute stereochemistry of the related compound, Inophyllum A, were determined by single-crystal X-ray analysis of its 4-bromobenzoate derivative. The relative stereochemistries of **Inophyllum B** and other isolated inophyllums were then established by comparing their 1H NMR nuclear Overhauser effect (NOE) values and coupling constants to those of Inophyllum A[1].

Physicochemical Properties and Structure

Inophyllum B belongs to the pyranocoumarin class of natural products, characterized by a complex tetracyclic ring system. Its chemical structure is fundamental to its biological activity, with studies indicating that specific structural features in the chromanol ring are crucial for its potent anti-HIV activity[1].

Biological Activity and Quantitative Data

The primary and most significant biological activity of **Inophyllum B** is its potent inhibition of HIV-1 reverse transcriptase (RT), the essential enzyme for viral replication. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI)[2]. The quantitative data for the biological activity of **Inophyllum B** and related compounds are summarized in the table below.



Compound/Ext ract	Activity	Assay	IC50 / MIC	Reference
Inophyllum B	Anti-HIV-1	Reverse Transcriptase Inhibition	38 nM	[1]
Inophyllum B	Anti-HIV-1	Cell Culture	1.4 μΜ	[1]
Inophyllum P	Anti-HIV-1	Reverse Transcriptase Inhibition	130 nM	[1]
Inophyllum P	Anti-HIV-1	Cell Culture	1.6 μΜ	[1]
Calophyllum inophyllum Fruit Extract	Cytotoxicity	MCF-7 Breast Cancer Cells (24h)	23.59 μg/mL	[3]
Calophyllum inophyllum Fruit Shell Extract	Cytotoxicity	WiDr Colorectal Cancer Cells	42.47 μg/mL	[4]
Calophyllum inophyllum Seed Extract	Cytotoxicity	WiDr Colorectal Cancer Cells	1,030.41 μg/mL	[4]
Calophyllum inophyllum Oil	Cytotoxicity	C6 Glioma Cells (24h)	0.22%	[5]
Calophyllum inophyllum Oil	Cytotoxicity	C6 Glioma Cells (48h)	0.082%	[5]
Calophyllum inophyllum Resin	Antibacterial	S. aureus	64 μg/mL	[6]
Calophyllum inophyllum Resin	Antibacterial	E. coli	16 μg/mL	[6]

Experimental Protocols Isolation and Purification of Inophyllum B

Foundational & Exploratory





The following is a representative protocol for the isolation of **Inophyllum B** from the leaves of Calophyllum inophyllum, based on methods described for the separation of coumarins from this genus.

1. Extraction:

- Air-dry the leaves of Calophyllum inophyllum and grind them into a coarse powder.
- Macerate the powdered leaves in a 1:1 mixture of dichloromethane and methanol at room temperature for 48-72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

- Suspend the crude extract in a 9:1 mixture of methanol and water.
- Perform liquid-liquid partitioning with hexane to remove nonpolar constituents.
- Separate the hexane layer and subsequently partition the aqueous methanol layer with dichloromethane.
- Collect the dichloromethane layer, which will contain the coumarins, and evaporate the solvent.

3. Chromatographic Separation:

- Subject the dichloromethane fraction to column chromatography on silica gel.
- Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
- Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing with UV light.
- Combine fractions containing compounds with similar Rf values to Inophyllum B.

4. Purification:

- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.
- Use a mobile phase of acetonitrile and water with a suitable gradient to resolve Inophyllum
 B from other closely related compounds.
- Collect the peak corresponding to Inophyllum B and confirm its purity by analytical HPLC and its identity by spectroscopic methods (NMR, MS).



HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of **Inophyllum B** against HIV-1 reverse transcriptase, based on commercially available colorimetric ELISA-based kits.

1. Reagent Preparation:

- Prepare a reaction buffer containing a template-primer hybrid (e.g., poly(A) x oligo(dT)15),
 dNTPs (including digoxigenin-labeled dUTP), and MgCl2.
- Prepare a lysis buffer for the enzyme and test compound dilutions.
- Reconstitute recombinant HIV-1 reverse transcriptase in the lysis buffer to a working concentration.
- Prepare serial dilutions of **Inophyllum B** in the lysis buffer.

2. Assay Procedure:

- In a microplate, add the Inophyllum B dilutions, the HIV-1 RT enzyme solution, and the reaction buffer. Include a positive control (a known NNRTI like Nevirapine) and a negative control (no inhibitor).
- Incubate the plate at 37°C for 1 hour to allow for the synthesis of the digoxigenin-labeled DNA.
- Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated primer-template and the newly synthesized DNA.
- Wash the plate to remove unincorporated nucleotides.
- Add an anti-digoxigenin-peroxidase (POD) conjugate and incubate to allow binding to the digoxigenin-labeled DNA.
- Wash the plate to remove unbound conjugate.
- Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
- Stop the reaction with a suitable stop solution.

3. Data Analysis:

- Measure the absorbance of each well using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **Inophyllum B** compared to the control without inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



Mechanism of Action and Signaling Pathways

The primary mechanism of action of **Inophyllum B** as an anti-HIV agent is the direct inhibition of the HIV-1 reverse transcriptase enzyme. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the reverse transcription of the viral RNA genome into DNA. This prevents the integration of the viral genetic material into the host cell's genome, thus halting the viral replication cycle.

Currently, there is no significant evidence to suggest that the anti-HIV activity of pure **Inophyllum B** involves the modulation of complex host cell signaling pathways. Its action appears to be a direct enzymatic inhibition.

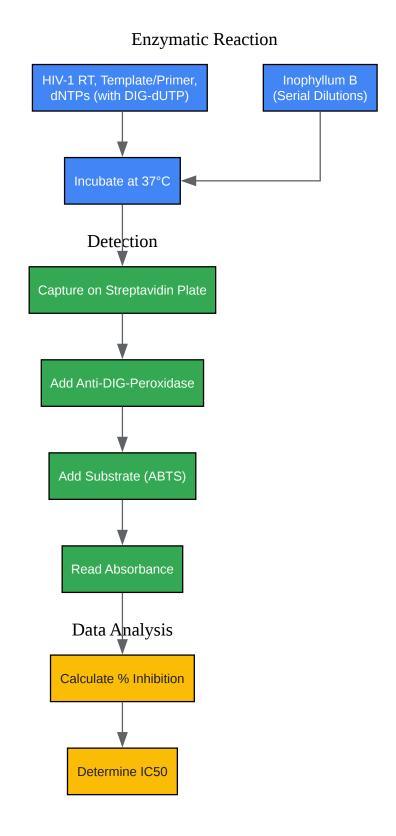
Visualizations



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Figure 1. Experimental workflow for the isolation of **Inophyllum B**.

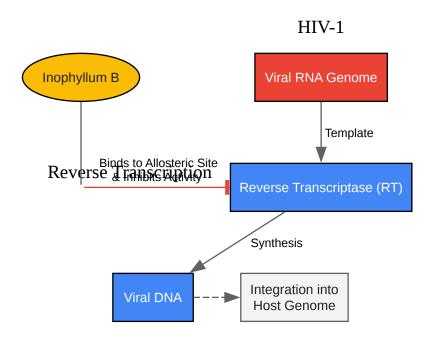




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Figure 2. Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.





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Figure 3. Mechanism of action of **Inophyllum B**.

Conclusion

Inophyllum B stands out as a potent and specific natural inhibitor of HIV-1 reverse transcriptase. Its discovery has highlighted the potential of natural products in the development of novel antiviral agents. While its primary mechanism of action is well-defined, further research into its potential off-target effects and a more comprehensive evaluation of its cytotoxicity and other biological activities are warranted. The detailed protocols and compiled data in this guide aim to facilitate future research and development efforts centered on this promising molecule.

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